5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C5H8FN5 |
|---|---|
Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8FN5/c1-8-4-3(6)2-9-5(10-4)11-7/h2H,7H2,1H3,(H2,8,9,10,11) |
InChI Key |
VKLWQJQHPHTAPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine has shown promising results as an anticancer agent. Its structural features allow it to interact with specific molecular targets, leading to the inhibition of cancer cell proliferation. For instance, studies indicate that derivatives of pyrimidine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including thyroid cancer cells, where certain derivatives have demonstrated IC50 values as low as 0.113 μM .
Antimicrobial Properties
The compound also exhibits potential antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains, with some derivatives showing comparable potency to established antibiotics. The hydrazinyl group in the structure is believed to facilitate interactions with bacterial enzymes, inhibiting their function and leading to cell death .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The presence of fluorine enhances lipophilicity and membrane permeability, which are essential for bioavailability. Studies have shown that modifications to the hydrazinyl or pyrimidine moieties can significantly alter biological activity, making SAR analysis a key component in drug design .
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 0.113 | Effective against TPC-1 cells |
| Compound B | Antimicrobial | 0.500 | Comparable to standard antibiotics |
| Compound C | Anti-inflammatory | 0.040 | Inhibits COX-2 enzyme activity |
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as methylpyrimidines.
- Hydrazine Substitution : Introduction of the hydrazinyl group through nucleophilic substitution reactions.
- Fluorination : The incorporation of fluorine can be achieved via electrophilic fluorination methods.
These synthetic routes are optimized in industrial settings using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to enhance yield and purity.
Case Studies
Several studies have documented the biological activities and therapeutic potentials of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly inhibited COX-2 activity, highlighting its potential as an anti-inflammatory agent with comparable efficacy to existing drugs like celecoxib .
- Research on Antimycobacterial Activity : Another investigation revealed that certain derivatives exhibited significant antimycobacterial properties, suggesting applications in treating infections caused by Mycobacterium species .
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. It may also interfere with RNA and protein synthesis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Features
Key structural differences between 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine and analogous compounds are summarized below:
Hydrogen Bonding and Molecular Interactions
- Comparison :
- The compound in exhibits a weaker intramolecular N–H⋯N bond (2.982 Å) compared to analogs (e.g., 2.940 Å in N-(4-chlorophenyl) derivatives), which may reduce conformational stability .
- In , intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, whereas the title compound’s hydrazinyl group may favor stronger hydrogen-bond networks .
Crystallographic and Conformational Analysis
- Dihedral Angles :
- π–π Stacking :
Pharmacological Implications
- Antibacterial Activity: Compounds with [(4-fluoroanilino)methyl] substituents (e.g., ) show moderate activity, but the hydrazinyl group in the title compound could improve potency via enhanced hydrogen bonding .
- Solubility : The hydrazinyl group may increase aqueous solubility compared to ethoxy or nitro-substituted analogs, which rely on hydrophobic π–π interactions .
Biological Activity
5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine core with a fluorine atom and a hydrazine group, which are critical for its biological properties. The synthesis typically involves the reaction of hydrazine derivatives with pyrimidine precursors, leading to various substituted pyrimidines.
The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and cellular proliferation. The fluorine atom enhances the compound's lipophilicity, which may improve its cellular uptake. The hydrazinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby disrupting cell division.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that fluorinated derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated hydrazones have shown potency against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the hydrazine moiety enhance their antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | L1210 mouse leukemia cells | < 0.1 | |
| Antimicrobial | E. coli | 1.3 | |
| Antimicrobial | S. aureus | 1.5 |
Case Study: Anticancer Activity
A study focusing on the anticancer potential of similar pyrimidine derivatives revealed that compounds designed with a hydrazine moiety exhibited strong inhibitory effects on thyroid cancer cell lines (TPC-1), with an IC50 value as low as 0.113 µM for some derivatives . This highlights the potential for this compound as a lead compound in developing targeted cancer therapies.
Case Study: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of fluorinated hydrazones found that these compounds displayed significant activity against multiple bacterial strains, outperforming traditional antibiotics in some assays . This suggests a promising avenue for developing new antibacterial agents based on the structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
